N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide

medicinal chemistry physicochemical property permeability

Sourcing saturated heterocyclic building blocks with inconsistent quality or metabolic instability? This azetidine-tetrahydropyran carboxamide offers a stable, late-stage diversification point. - **Optimized Profile**: MW 198.26, XLogP -0.6, TPSA 41.6 Ų, 1 HBD / 3 HBA - fits Rule-of-Three for fragment screening. - **Differentiated Design**: N-methyl amide eliminates one HBD versus des-methyl analog (CAS 2097969-51-0), improving permeability vs. unstable ester analogs (CAS 1220021-11-3). - **Supply Assurance**: Available at 95-98% purity. Shipped ambient globally. Request bulk custom synthesis.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1485995-33-2
Cat. No. B1425896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
CAS1485995-33-2
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCN(C1CNC1)C(=O)C2CCOCC2
InChIInChI=1S/C10H18N2O2/c1-12(9-6-11-7-9)10(13)8-2-4-14-5-3-8/h8-9,11H,2-7H2,1H3
InChIKeyTZZSAOIRXGIYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide Identity and Procurement


N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS 1485995-33-2) is a saturated heterocyclic building block combining a four-membered azetidine ring and a six-membered tetrahydropyran ring linked via an N-methyl carboxamide [1]. With a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol, it is commercially available at purities of 95–98% . Its computed physicochemical properties—XLogP3 of -0.6, topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—define its solubility and permeability profile for fragment-based screening and parallel synthesis applications [1].

Fragment screening Low MW, TPSA, and HBD count align with rule-of-three criteria for aqueous fragment libraries
CNS permeability Single HBD and TPSA
Parallel synthesis Free azetidine N–H enables late-stage diversification without protecting groups
Physicochemical tool Matched molecular pair with des-methyl analog for HBD-permeability correlation studies

Why This Compound Differs from In-Class Analogs


Although multiple azetidine–tetrahydropyran derivatives are commercially offered, substitution of N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide with structurally adjacent analogs introduces measurable differences in hydrogen bonding capacity, lipophilicity, and metabolic liability that directly affect performance in medicinal chemistry campaigns. The N-methyl amide group distinguishes this compound from its des-methyl secondary amide analog (CAS 2097969-51-0, HCl salt) by eliminating one hydrogen bond donor—reducing HBD count from 2 to 1—which alters membrane permeability and target engagement profiles [1]. Replacement with an ester analog (CAS 1220021-11-3) introduces hydrolytic instability, while omission of the carboxamide altogether (CAS 550369-51-2) removes a key pharmacophoric element for hydrogen bonding . The quantitative evidence below substantiates why these differences are non-trivial for scientific selection.

HBD count 1 HBD (N-methyl amide) Des-methyl analog: 2 HBD may reduce permeability significantly
Lipophilicity XLogP -0.6, polar fragment Ester analog: higher LogP and esterase instability risk
Pharmacophore Carboxamide present Scaffold lacking carboxamide: loses HBA and dipole for target binding
Fragment size MW 198 Da, 14 heavy atoms Elaborated N-1 aryl analogs exceed 400 Da, invalid for fragment screens

Quantitative Differentiation vs. Closest Analogs


Hydrogen Bond Donor Count vs. Des-Methyl Analog

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide possesses exactly one hydrogen bond donor (azetidine N–H), versus two HBDs for the des-methyl analog N-(azetidin-3-yl)tetrahydro-2H-pyran-4-carboxamide (azetidine N–H plus secondary amide N–H) [1]. This reduction reflects a classic medicinal chemistry strategy: each additional HBD above 1 can reduce passive membrane permeability by approximately 0.5–1.0 log units in Caco-2 or PAMPA assays, a class-level inference well established for fragment-sized molecules [2]. For procurement targeting CNS or intracellular targets requiring permeability, the single-HBD profile of the N-methyl compound is quantitatively distinct and functionally non-substitutable.

HBD count
Cross-study comparable
1 HBD vs. 2 HBD (des-methyl analog) – 50% reduction
Reported HBD count context; supports permeability modeling
Class-level inference: each HBD above 1 may reduce passive permeability
medicinal chemistry physicochemical property permeability

Lipophilicity and Stability vs. Ester Analog

The computed XLogP3 for N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide is -0.6 [1], consistent with a polar, low-lipophilicity fragment. The ester analog, azetidin-3-yl tetrahydro-2H-pyran-4-carboxylate (CAS 1220021-11-3), is anticipated to exhibit a higher LogP by approximately 0.5–0.7 log units due to replacement of the polar amide N-methyl group with an ester oxygen, a class-level inference based on fragment-substituent ΔLogP contributions [2]. This difference places the ester closer to, or above, LogP = 0, shifting it toward higher membrane partitioning but also increased susceptibility to esterase-mediated hydrolysis in plasma and hepatic microsomal assays, while the target amide remains in the optimal polar fragment space (LogP < 0) preferred for aqueous solubility-driven fragment screens.

Lipophilicity vs. ester
Class-level inference
XLogP -0.6 target vs. est. -0.1 to +0.1 ester
Reported lipophilicity context; ester may shift toward higher partitioning and metabolic liability
ΔLogP ~0.5–0.7; esterase susceptibility may confound PK studies
lipophilicity metabolic stability fragment-based screening

Polar Surface Area vs. Carboxamide-Deleted Scaffold

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide has a TPSA of 41.6 Ų and 2 rotatable bonds [1]. In contrast, 3-(tetrahydro-2H-pyran-4-yl)azetidine (CAS 550369-51-2), which lacks the carboxamide group entirely, has a TPSA of approximately 21.1 Ų (single amine nitrogen) and zero amide-related rotatable bonds (the THP–azetidine bond remains) . The 20.5 Ų difference in TPSA represents a nearly 2-fold change, which directly impacts transporter recognition (e.g., P-glycoprotein efflux susceptibility) and oral absorption classification under Veber's rules. The carboxamide in the target compound provides an additional hydrogen bond acceptor and a dipole that can be exploited for target binding, whereas the simplified scaffold offers no such pharmacophoric handle.

TPSA vs. scaffold
Cross-study comparable
41.6 Ų target vs. ~21.1 Ų carboxamide-deleted scaffold (+97%)
Reported TPSA context; scaffold without carboxamide may alter transporter recognition and absorption classification
2-fold TPSA difference relevant for oral/CNS drug design rules
polar surface area bioavailability scaffold design

Fragment Efficiency vs. Elaborated N-1 Aryl Analogs

At 198.26 g/mol, N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide resides well within fragment space (MW < 250 Da) [1]. Related N-1-substituted azetidine carboxamides bearing aryl or heteroaryl groups—such as N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-4-carboxamide (CAS 2380178-79-8, MW 400.45 Da) —carry more than double the molecular weight. In fragment-based screening, the target compound's low MW translates to higher ligand efficiency (LE) potential: assuming equivalent binding affinity (e.g., IC₅₀ = 100 µM), the target achieves LE ≈ 0.38 kcal/mol per heavy atom vs. LE ≈ 0.24 for the elaborated analog (14 heavy atoms vs. 29). This magnitude of LE difference can determine whether a hit progresses beyond primary screening.

Fragment efficiency
Cross-study comparable
MW 198 Da (14 heavy atoms) vs. elaborated N-1 analog MW 400 Da (29 heavy atoms)
Reported fragment-size context; supports higher ligand efficiency potential for primary screening
~2× LE difference at equivalent affinity; elaborated analog exceeds fragment rule-of-three
fragment-based drug discovery lead-likeness molecular complexity

Evidence-Linked Application Scenarios


Fragment-Based Screening Library Construction

With MW 198.26 Da, XLogP -0.6, and TPSA 41.6 Ų, this compound fits all Rule-of-Three fragment criteria [1]. Its single HBD and three HBA positions, combined with the polar carboxamide pharmacophore, make it suitable for soaking experiments at 1–10 mM in aqueous buffer against protein targets containing adenine-binding or oxyanion holes. The N-methyl group eliminates the secondary amide HBD that could otherwise dominate crystallization contacts .

CNS-Penetrant Lead Series Exploration

The compound's computed TPSA of 41.6 Ų lies within the empirically observed CNS drug space (TPSA < 70 Ų), and its single HBD favors passive blood–brain barrier penetration [1]. The N-methyl amide provides metabolic stability superior to ester analogs, which are rapidly hydrolyzed by plasma esterases . Procurement for CNS programs should prioritize this amide over the ester (CAS 1220021-11-3) to avoid confounding metabolic instability in early PK studies.

Parallel Synthesis via Azetidine Functionalization

The free azetidine N–H provides a handle for diversification via alkylation, reductive amination, or sulfonylation, enabling rapid SAR exploration [1]. Unlike the N-1 pre-functionalized analogs (e.g., CAS 2380178-79-8), this compound serves as a late-stage diversification point. The carboxamide linker is chemically stable under a broad pH range (amide bond resilience vs. ester lability), supporting multi-step synthetic sequences without protecting group manipulation .

Physicochemical Tool for Permeability Modeling

The clear 1 HBD / 3 HBA profile of this compound, contrasted with the 2 HBD / 3 HBA profile of its des-methyl analog, provides a matched molecular pair for quantifying the impact of a single hydrogen bond donor on permeability (PAMPA or Caco-2 assays) [1]. Purchasing both compounds simultaneously enables direct head-to-head determination of ΔlogPₐₚₚ attributable solely to N-methylation, a parameter of high value for computational model training and medicinal chemistry decision-making .

Application
Selection Property
Validation Focus
Fragment-based screening library
Rule-of-three compliance (MW, LogP, HBD)
Aqueous solubility and crystallographic soaking at high concentration
CNS-penetrant lead series
TPSA
Passive permeability assay (PAMPA/Caco-2) and metabolic stability
Parallel synthesis diversification
Free azetidine N–H handle
Alkylation/arylation scope and chemical stability under synthetic conditions
Permeability matched-pair study
Single HBD difference with des-methyl analog
ΔlogPₐₚₚ attributed to N-methylation; model training data
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